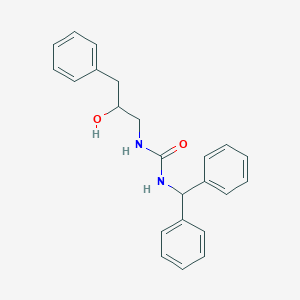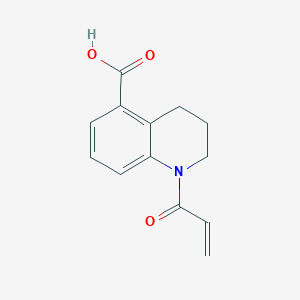
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 231.251.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid include its molecular formula (C13H13NO3) and molecular weight (231.251). Additional properties such as boiling point, melting point, and vapor pressure can be determined through experimental methods .科学的研究の応用
Hydrogen Bonding and Polymorphism in Amino Alcohol Salts
Amino alcohols reacted with quinoline-2-carboxylic acid (quinaldic acid) to yield salts exhibiting various hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct structural motifs. This study highlights the significance of such interactions in the development of polymorphic compounds, potentially useful in the design of materials with tailored physical properties (Podjed & Modec, 2022).
Synthesis and Biological Evaluation of Quinoline Based Furanones
Quinoline based butenolides, also known as furanones, and their nitrogen analogues were synthesized from aroylpropionic acids and evaluated for their antimicrobial and anti-inflammatory potential. This research suggests the application of quinoline derivatives in developing new pharmacologically active compounds, with some showing significant antibacterial activity and analgesic properties (Khokra et al., 2015).
Reactions of Quinoxalines and Quinolines with Hydroxybenzoic Acids
The study on reactions between quinoxalines/quinolines and hydroxybenzoic acids under various conditions led to products with ether, ester, or both functionalities. This research provides insights into the reactivity of quinoline derivatives, important for the synthesis of complex organic molecules with potential applications in material science and pharmaceuticals (Sarodnick et al., 1997).
Ketone Reduction Catalysts Preparation
The study on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the application of quinoline derivatives in catalysis, particularly for the efficient synthesis of alcohols from ketones. This research underlines the potential of quinoline-based catalysts in synthetic organic chemistry and industrial processes (Facchetti et al., 2016).
Synthesis of Doubly Constrained ACC Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, representing a new type of constrained amino acid system, demonstrates the innovative use of quinoline derivatives in the development of novel organic compounds with potential applications in medicinal chemistry and as biochemical tools (Szakonyi et al., 2002).
将来の方向性
The future directions for research on 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This would require a detailed analysis of the existing literature and the design of new experimental studies .
特性
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-8-4-6-9-10(13(16)17)5-3-7-11(9)14/h2-3,5,7H,1,4,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNXLNSWIBWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


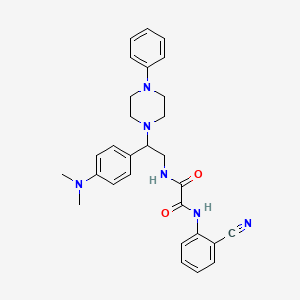
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)

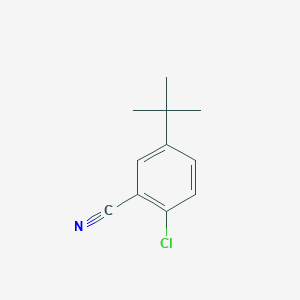
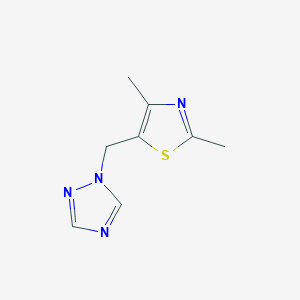



![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)

